

PEG 8000 vs. Ethanol Precipitation: A Comparative Guide to DNA Yield and Purity

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Compound of Interest

Compound Name: PEG8000

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For researchers, scientists, and drug development professionals, the efficient isolation of high-quality DNA is a critical first step in a multitude of downstream applications. DNA precipitation is a fundamental technique to concentrate and purify DNA from aqueous solutions. The two most common methods for this purpose are precipitation with ethanol and with polyethylene glycol (PEG) 8000. This guide provides an objective comparison of these two methods, focusing on their performance in terms of DNA yield and purity, supported by experimental data and detailed protocols.

Principle of DNA Precipitation

Both ethanol and PEG 8000 precipitation work by altering the solvent environment of the DNA, causing it to become less soluble and aggregate, allowing for its collection by centrifugation.

Ethanol precipitation works by reducing the dielectric constant of the solution. In the presence of cations (usually from salts like sodium acetate), ethanol disrupts the hydration shell around the DNA molecules. This neutralizes the negative charges of the phosphate backbone, causing the DNA to aggregate and precipitate out of solution.

PEG 8000 precipitation is based on the principle of molecular crowding. PEG, a large polymer, takes up a significant volume in the solution, effectively reducing the space available for the DNA molecules. This "crowding" effect forces the DNA molecules to associate with each other and precipitate. The presence of salt is also crucial in this method to neutralize the DNA's charge.

Comparative Performance: DNA Yield and Purity

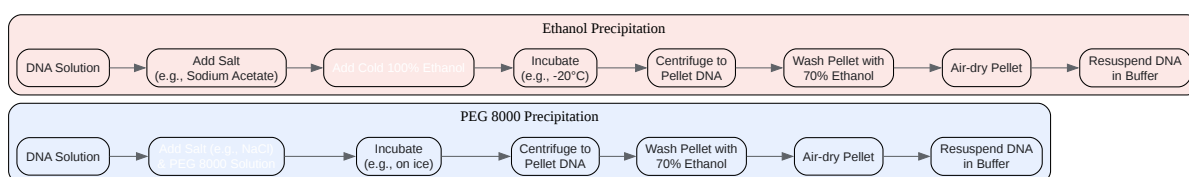
The choice between PEG 8000 and ethanol precipitation often depends on the specific requirements of the downstream application, including the desired yield and purity of the DNA.

Parameter	PEG 8000 Precipitation	Ethanol Precipitation	Key Findings
DNA Yield	Comparable to ethanol under optimized conditions.	Generally high and considered a standard method for quantitative recovery.	Studies have shown that DNA recovery with PEG 8000 can be comparable to that of ethanol precipitation. [1] However, some research suggests that ethanol precipitation may result in a higher DNA yield in certain contexts.
DNA Purity (A260/280)	Can provide higher purity, especially in samples with high inhibitor content.	Can be susceptible to co-precipitation of salts and other contaminants.	An A260/280 ratio of ~1.8 is generally considered indicative of pure DNA. While direct comparative studies with A260/280 ratios are limited, the mechanism of PEG precipitation suggests a lower likelihood of co-precipitating certain contaminants.
DNA Purity (A260/230)	Effective at removing contaminants like humic acids.	May carry over contaminants that absorb at 230 nm.	The A260/230 ratio is a secondary measure of purity, with expected values for pure DNA being in the range of 2.0-2.2. PEG precipitation has been shown to be effective in removing humic acid, a common

contaminant that can
lower this ratio.

Experimental Workflows

The general workflows for both PEG 8000 and ethanol DNA precipitation are outlined below.



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Figure 1. Generalized workflows for PEG 8000 and ethanol DNA precipitation.

Experimental Protocols

Below are detailed protocols for both PEG 8000 and ethanol DNA precipitation.

PEG 8000 DNA Precipitation Protocol

This protocol is adapted from standard molecular biology methods.

Materials:

- DNA sample in aqueous solution
- 5 M NaCl solution
- 50% (w/v) PEG 8000 solution

- 70% Ethanol, ice-cold
- Nuclease-free water or TE buffer
- Microcentrifuge
- Pipettes and sterile, nuclease-free microcentrifuge tubes

Methodology:

- To your DNA sample, add 5 M NaCl to a final concentration of 0.5 M. Mix gently by inverting the tube.
- Add an equal volume of 50% (w/v) PEG 8000 solution to the DNA-salt mixture. The final concentration of PEG 8000 will be 25%.
- Mix thoroughly by inverting the tube several times until the solution is homogenous.
- Incubate the mixture on ice for at least 30 minutes. For very dilute DNA samples, incubation can be extended to overnight at 4°C.
- Centrifuge the sample at 10,000 x g for 30 minutes at 4°C to pellet the DNA.
- Carefully decant the supernatant without disturbing the pellet. The pellet may be translucent and difficult to see.
- Gently add 500 µL of ice-cold 70% ethanol to wash the pellet. Do not resuspend the pellet.
- Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Carefully decant the ethanol wash.
- Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as it can make resuspension difficult.
- Resuspend the DNA pellet in a desired volume of nuclease-free water or TE buffer.

Ethanol DNA Precipitation Protocol

This is a standard and widely used protocol for DNA precipitation.

Materials:

- DNA sample in aqueous solution
- 3 M Sodium Acetate, pH 5.2
- 100% Ethanol, ice-cold
- 70% Ethanol, ice-cold
- Nuclease-free water or TE buffer
- Microcentrifuge
- Pipettes and sterile, nuclease-free microcentrifuge tubes

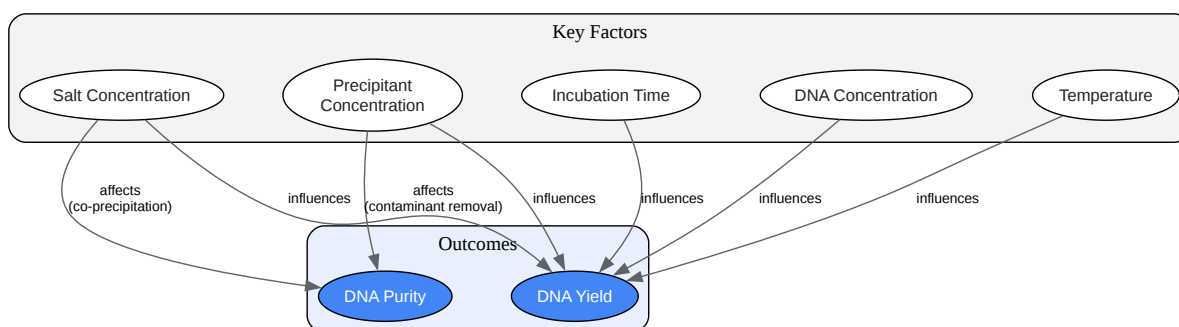
Methodology:

- To your DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently.
- Add 2 to 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube until the DNA precipitates.
- Incubate the mixture at -20°C for at least 1 hour. For higher yields of low concentration DNA, incubate overnight.
- Centrifuge the sample at 12,000 x g for 30 minutes at 4°C to pellet the DNA.
- Carefully decant the supernatant.
- Wash the pellet with 1 mL of ice-cold 70% ethanol.
- Centrifuge at 12,000 x g for 5 minutes at 4°C.
- Carefully decant the ethanol wash.
- Air-dry the pellet for 5-15 minutes at room temperature.

- Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Logical Relationships in DNA Precipitation

The success of both precipitation methods is dependent on the interplay of several factors.



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Figure 2. Factors influencing DNA precipitation outcomes.

Conclusion

Both PEG 8000 and ethanol precipitation are effective methods for concentrating and purifying DNA. The choice between them should be guided by the specific needs of the experiment.

- Ethanol precipitation is a robust and widely used method that generally provides high DNA yields. It is particularly suitable for routine applications where the removal of specific inhibitors is not a primary concern.
- PEG 8000 precipitation offers an advantage in terms of purity, especially for samples containing contaminants like humic acids that can inhibit downstream enzymatic reactions. While the yield may be comparable to ethanol, the enhanced purity can be critical for sensitive applications such as sequencing and PCR from challenging samples.

For researchers and professionals in drug development, where the reliability and reproducibility of results are paramount, understanding the nuances of these fundamental techniques is essential for generating high-quality data.

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References

- 1. Precipitation of DNA by polyethylene glycol and ethanol. | Semantic Scholar [semanticscholar.org]
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